1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-2-21-15-8-7-14(9-11(15)10-16(21)22)20-17(23)19-13-5-3-12(18)4-6-13/h3-9H,2,10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOXFEJUBCIZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic compound belonging to the urea derivatives class, which has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indolinone Core : The indolinone structure is synthesized through cyclization reactions involving appropriate aniline derivatives and acylating agents.
- Alkylation : The indolinone is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
- Urea Formation : The final step involves reacting the alkylated indolinone with 4-chlorophenyl isocyanate to yield the desired urea derivative.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, showing promising results:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.4 μM |
| Escherichia coli | 16.4 μM | |
| Klebsiella pneumoniae | 16.5 μM | |
| Bacillus cereus | 16.1 μM |
These MIC values suggest that the compound could be effective against several Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly in inhibiting cancer cell lines. A study demonstrated that similar indolinone derivatives showed potent activity against leukemia cell lines, with IC50 values in the nanomolar range:
| Cell Line | IC50 (nM) |
|---|---|
| MOLM-13 | 5 |
| MV4-11 | 19 |
These findings indicate that modifications in the indolinone structure can significantly enhance anticancer efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the indolinone core influence biological activity. For instance:
- Chlorine Substitution : The presence of a chlorine atom at the para position of the phenyl ring enhances antibacterial activity.
- Ethyl Group : The ethyl substituent at the nitrogen atom is essential for maintaining potency against cancer cell lines.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from urea in treating various diseases:
- Case Study on Antibacterial Efficacy : A study compared multiple derivatives against resistant bacterial strains, revealing that compounds with electron-withdrawing groups like chlorine showed superior activity compared to others.
- Anticancer Trials : Clinical trials involving indolinone derivatives have shown promising results in reducing tumor sizes in animal models, suggesting potential for further development into therapeutic agents.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Notes:
- *Estimated based on analogous structures in evidence.
- The dichlorophenyl analogue (CAS 1171933-70-2) exhibits higher molecular weight and hydrophobicity due to additional Cl, which may enhance target affinity but also increase toxicity risks .
- Chalcone derivatives (e.g., C1–C4 in ) share halogenated aromatic systems but lack the urea linkage, resulting in distinct electronic and steric profiles .
Table 2: Substituent-Driven Activity Trends
Key Findings :
- Halogen Position : Para-substituted chlorophenyl groups (as in the target compound) optimize electronic effects for target binding compared to meta-substituted analogues (e.g., 3-bromophenyl chalcones in ) .
- Urea vs. Chalcone Cores : Urea derivatives exhibit stronger hydrogen-bonding capacity due to the -NH-CO-NH- motif, whereas chalcones rely on α,β-unsaturated ketones for electrophilic reactivity .
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Comparison of Urea Analogues
Notes:
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, and what reaction conditions are critical for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the indolinone core (1-ethyl-2-oxoindolin-5-yl) followed by coupling with 4-chlorophenyl isocyanate to form the urea linkage. Key steps include:
- Cyclization : Formation of the oxoindolin moiety via intramolecular cyclization using reagents like POCl₃ or PPA (polyphosphoric acid) .
- Urea Formation : Reaction of the indolin-5-amine intermediate with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical for isolating the product with >95% purity .
Q. How can researchers characterize the structural features of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the urea linkage (NH signals at δ 8.5–9.0 ppm) and substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.3–7.6 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves the planarity of the urea group and spatial arrangement of the chlorophenyl and ethyl-oxoindolin moieties .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₇H₁₅ClN₃O₂) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictory biological activity data for urea derivatives like this compound across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell permeability (e.g., use of P-glycoprotein inhibitors) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target toxicity .
- Structural Analogues : Test compounds with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in cancer models?
- Methodological Answer :
- Target Identification : Use affinity chromatography with a biotinylated derivative of the compound to pull down interacting proteins from lysates .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, MAPK) in treated vs. untreated cells .
- In Silico Docking : Model the compound’s interaction with predicted targets (e.g., kinases) using software like AutoDock Vina to prioritize experimental validation .
Q. What analytical methods are most effective for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and MRM transitions for sensitive detection (LOQ: 1 ng/mL) .
- Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction to reduce matrix effects .
- Stability Testing : Assess degradation under varying pH, temperature, and light conditions to validate storage protocols .
Q. How can computational modeling guide the optimization of this compound for enhanced solubility without compromising target binding?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict solubility improvements .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify regions of the molecule tolerant to modification (e.g., adding PEG chains or hydroxyl groups) .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed analogues to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
